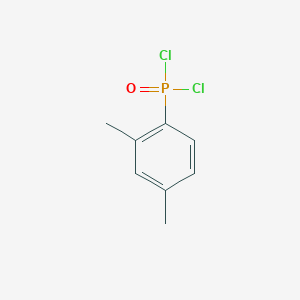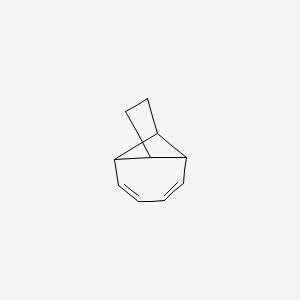
Tricyclo(5.3.0.02,8)deca-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(53002,8)deca-3,5-diene is a polycyclic hydrocarbon with the molecular formula C10H12 It is characterized by its unique tricyclic structure, which includes multiple rings and double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricyclo(5.3.0.02,8)deca-3,5-diene can be synthesized through the liquid-phase hydrogenation of dicyclopentadiene. This process involves the use of a palladium on alumina (Pd/γ-Al2O3) catalyst in heptane at 76°C. The reaction proceeds via the intermediate formation of endo-tricyclo(5.2.1.02,6)dec-3-ene, ultimately yielding endo-tricyclo(5.2.1.02,6)decane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and selectivity, ensuring the efficient conversion of dicyclopentadiene to the desired product. The use of advanced catalysts and controlled reaction conditions is crucial for achieving high purity and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(5.3.0.02,8)deca-3,5-diene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form tricyclo(5.2.1.02,6)decane.
Oxidation: It can be oxidized to form various oxygenated derivatives.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Palladium on alumina (Pd/γ-Al2O3) catalyst, heptane, 76°C.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various halogenating agents and other electrophiles.
Major Products Formed
Hydrogenation: Tricyclo(5.2.1.02,6)decane.
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Tricyclo(5.3.0.02,8)deca-3,5-diene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tricyclo(5.3.0.02,8)deca-3,5-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. For example, its hydrogenation mechanism involves the adsorption of the compound onto the catalyst surface, followed by the addition of hydrogen atoms to the double bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclopentadiene: A related compound with a similar tricyclic structure but different reactivity and applications.
Norbornene: Another polycyclic hydrocarbon with distinct chemical properties and uses.
Cyclopentadiene: A simpler diene that serves as a precursor to more complex polycyclic compounds.
Uniqueness
Tricyclo(53002,8)deca-3,5-diene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
66039-62-1 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
tricyclo[5.3.0.02,8]deca-3,5-diene |
InChI |
InChI=1S/C10H12/c1-2-4-8-9-5-6-10(8)7(9)3-1/h1-4,7-10H,5-6H2 |
Clé InChI |
DOLPNWFHCPODSH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C1C2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
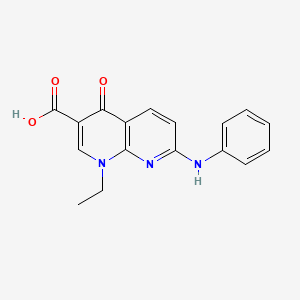
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)


![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
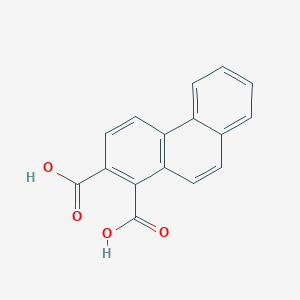
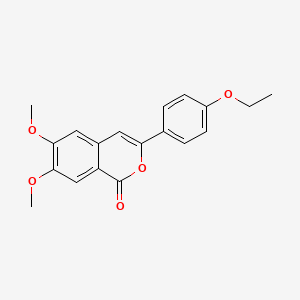
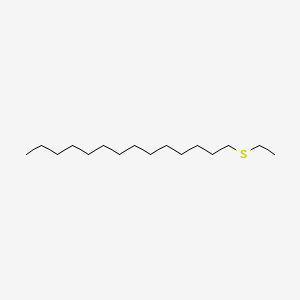
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
